molecular formula C11H18ClN3O3S B7595099 5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide

5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide

Cat. No. B7595099
M. Wt: 307.80 g/mol
InChI Key: YENBDQQZWGMAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. This compound is also known as CEES and belongs to the family of nitrogen mustard compounds. It has been studied for its potential use in cancer treatment and as a chemical warfare agent.

Mechanism of Action

CEES is a bifunctional alkylating agent that can bind to DNA and proteins. It can cross-link DNA strands, leading to DNA damage and cell death. CEES can also bind to proteins, leading to protein denaturation and enzyme inactivation.
Biochemical and Physiological Effects
CEES exposure can cause severe damage to the respiratory system and skin. It can cause inflammation, edema, and necrosis of the respiratory tract. It can also cause blistering and necrosis of the skin. CEES exposure can also cause oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

CEES has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has been extensively studied for its potential use in cancer treatment and as a chemical warfare agent. However, CEES has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. It can also cause severe damage to laboratory equipment.

Future Directions

There are several future directions for the study of CEES. One direction is to explore its potential use in cancer treatment. CEES can be modified to increase its selectivity and efficacy against cancer cells. Another direction is to study the mechanism of action of CEES in more detail. This can lead to the development of new drugs that target similar pathways. Finally, the development of antidotes for CEES exposure can be explored. This can provide a potential treatment for individuals exposed to CEES as a chemical warfare agent.
Conclusion
In conclusion, CEES is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential use in cancer treatment and as a chemical warfare agent. The synthesis method of CEES involves the reaction of 5-chloro-3-pyridinesulfonic acid with ethoxyethanol and ethylamine. CEES is a bifunctional alkylating agent that can bind to DNA and proteins, leading to cell death. CEES exposure can cause severe damage to the respiratory system and skin. There are several future directions for the study of CEES, including its potential use in cancer treatment, the study of its mechanism of action, and the development of antidotes for CEES exposure.

Synthesis Methods

The synthesis of CEES involves the reaction of 5-chloro-3-pyridinesulfonic acid with ethoxyethanol and ethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified using column chromatography to obtain pure CEES. The yield of the synthesis method is around 50%.

Scientific Research Applications

CEES has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEES has also been studied for its potential use as a chemical warfare agent. It has been shown to cause severe damage to the respiratory system and skin.

properties

IUPAC Name

5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O3S/c1-3-13-11-10(12)7-9(8-14-11)19(16,17)15-5-6-18-4-2/h7-8,15H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBDQQZWGMAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)S(=O)(=O)NCCOCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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